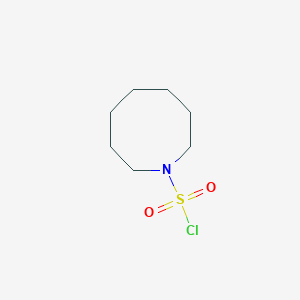

Chlorure d'azocane-1-sulfonyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azocane-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride group attached to an azocane ring

Applications De Recherche Scientifique

Azocane-1-sulfonyl chloride has diverse applications in scientific research:

Mécanisme D'action

Target of Action

Azocane-1-sulfonyl chloride, like other sulfonamides, primarily targets enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

The mode of action of Azocane-1-sulfonyl chloride involves its interaction with these targets. Sulfonamides are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The action of Azocane-1-sulfonyl chloride affects the biochemical pathways involved in the synthesis of folic acid. By inhibiting the enzymes involved in this process, Azocane-1-sulfonyl chloride disrupts the production of DNA in bacteria, thereby exerting its antibacterial effects .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability and are widely distributed throughout the body .

Result of Action

The result of Azocane-1-sulfonyl chloride’s action is the inhibition of bacterial growth. By disrupting the production of DNA in bacteria, Azocane-1-sulfonyl chloride prevents the bacteria from multiplying, thereby controlling the spread of the infection .

Analyse Biochimique

Biochemical Properties

Azocane-1-sulfonyl chloride, like other sulfonyl chlorides, is likely to participate in biochemical reactions as an electrophile . It may interact with various enzymes, proteins, and other biomolecules, forming covalent bonds. The nature of these interactions is largely determined by the electrophilic character of the sulfonyl chloride group .

Cellular Effects

Chloride ions, a potential product of its reactions, play significant roles in cellular functions . They are involved in maintaining electroneutrality and contribute to various cellular processes such as regulation of cell volume and electrical excitability .

Molecular Mechanism

The molecular mechanism of Azocane-1-sulfonyl chloride likely involves electrophilic aromatic substitution, a common reaction for sulfonyl chlorides . This process involves the attack of an electrophile at carbon to form a cationic intermediate . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression would depend on the specific biochemical context.

Metabolic Pathways

Sulfonyl chlorides are known to participate in various metabolic reactions, often acting as electrophiles .

Transport and Distribution

Chloride ions, a potential product of its reactions, are known to be transported and distributed within cells and tissues via various transporters and channels .

Subcellular Localization

The localization of a compound within a cell can significantly impact its activity and function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Azocane-1-sulfonyl chloride can be synthesized through the oxidative chlorination of thiol derivatives. Common reagents for this transformation include hydrogen peroxide in the presence of zirconium tetrachloride, which facilitates the conversion of thiols and disulfides into sulfonyl chlorides . Another method involves the use of N-chlorosuccinimide and dilute hydrochloric acid .

Industrial Production Methods: Industrial production of sulfonyl chlorides typically involves the reaction of sulfur dioxide with chlorine gas in the presence of a catalyst. This method is scalable and efficient, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Azocane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and water to form sulfonamides, sulfonates, and sulfonic acids, respectively.

Oxidation and Reduction: The sulfonyl chloride group can be reduced to sulfinyl or sulfenyl derivatives under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like ammonia, alcohols, and phenols are commonly used under mild conditions to yield the corresponding sulfonamide, sulfonate, or sulfonic acid.

Oxidative Chlorination: Reagents such as hydrogen peroxide and zirconium tetrachloride are used for the oxidative conversion of thiols to sulfonyl chlorides.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by the reaction with water.

Comparaison Avec Des Composés Similaires

- Benzenesulfonyl chloride

- Toluenesulfonyl chloride

- Methanesulfonyl chloride

Propriétés

IUPAC Name |

azocane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2S/c8-12(10,11)9-6-4-2-1-3-5-7-9/h1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOVHFTVTIMEHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2578757.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2578760.png)

![4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}benzamide](/img/structure/B2578764.png)

![ethyl 4-(2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2578765.png)

![6-Chloro-N-[(7-chloro-4-oxo-3H-quinazolin-2-YL)methyl]-N-propylpyridine-3-carboxamide](/img/structure/B2578772.png)

![6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2578775.png)

![2-(1,2-benzoxazol-3-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2578776.png)